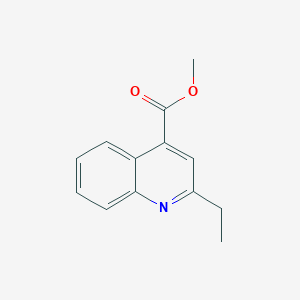
Methyl 2-ethylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチルキノリン-4-カルボン酸メチルは、分子式がC13H13NO2であるキノリン誘導体です。キノリン誘導体は、そのユニークな構造特性により、医薬品化学および工業化学においてさまざまな用途が知られています。
2. 製法
合成経路と反応条件: 2-エチルキノリン-4-カルボン酸メチルの合成は、通常、アニリン誘導体をアセト酢酸エチルと酸性条件下で環化させることから始まります。 一般的な方法の1つは、フリーデル・クラフツ反応であり、2-アミノベンゾフェノンとアセト酢酸エチルを酸触媒の存在下で縮合させる方法です .
工業的生産方法: キノリン誘導体の工業的生産では、環境への影響を最小限に抑えるために、グリーンケミストリーの原則が採用されることがよくあります。 マイクロ波照射合成、溶媒非反応、および再生可能触媒の使用などの方法が、ますます採用されています .
3. 化学反応の分析
反応の種類: 2-エチルキノリン-4-カルボン酸メチルは、以下の化学反応など、さまざまな化学反応を起こします。
酸化: この化合物は、キノリンN-オキシドを形成するように酸化することができます。
還元: 還元反応によって、キノリン環をテトラヒドロキノリン誘導体に転換させることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: キノリンN-オキシド。
還元: テトラヒドロキノリン誘導体。
置換: ハロゲン化またはニトロ置換キノリン.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethylquinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
化学反応の分析
Types of Reactions: Methyl 2-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
科学的研究の応用
2-エチルキノリン-4-カルボン酸メチルは、科学研究において幅広い用途があります。
化学: より複雑なキノリン誘導体の合成における中間体として使用されます。
生物学: その抗菌活性と抗がん活性の可能性が研究されています。
医学: 特定の酵素や受容体を標的とする新たな医薬品の開発における役割が調査されています。
作用機序
2-エチルキノリン-4-カルボン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。キノリン環系により、この化合物はDNAにインターカレーションすることができ、特定の微生物または癌細胞の複製を阻害します。 さらに、活性部位に結合することで酵素活性を調節し、生化学的経路を変化させることができます .
類似の化合物:
キノリン: より単純な構造を持つ母体化合物。
2-メチルキノリン: 反応性が異なるメチル置換誘導体。
4-ヒドロキシキノリン: 独自の生物活性を持つヒドロキシル化誘導体.
独自性: 2-エチルキノリン-4-カルボン酸メチルは、その特定の置換パターンにより、独自の化学的および生物学的特性を与えられています。 そのエステル官能基は、その溶解性と反応性を高め、さまざまな合成経路における貴重な中間体となっています .
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different reactivity.
4-Hydroxyquinoline: A hydroxylated derivative with distinct biological activities.
Uniqueness: Methyl 2-ethylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 2-ethylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-9-8-11(13(15)16-2)10-6-4-5-7-12(10)14-9/h4-8H,3H2,1-2H3 |
InChIキー |
WUWISTSTGSSYQA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


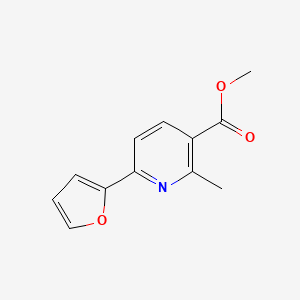

![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
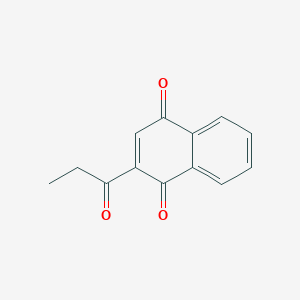
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)
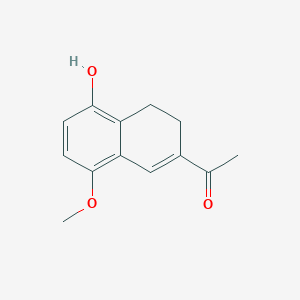




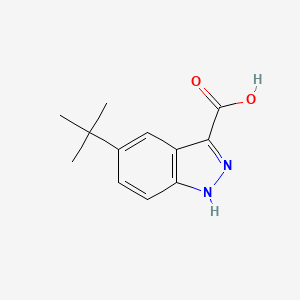
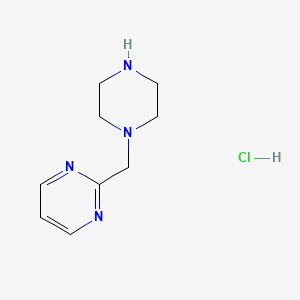
![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)
